丁基-丁-2-炔基-胺

描述

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.

Synthesis Analysis

The synthesis of “Butyl-but-2-ynyl-amine” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .

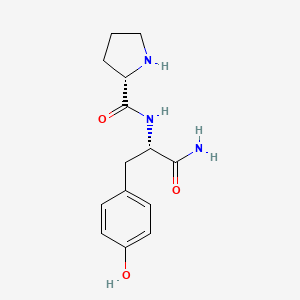

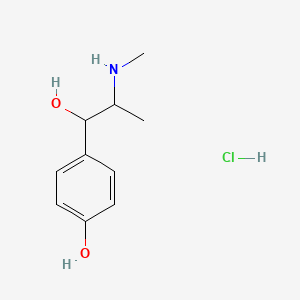

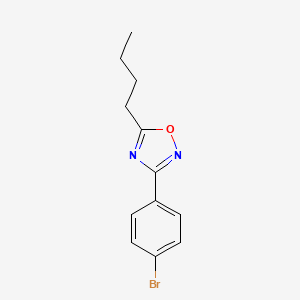

Molecular Structure Analysis

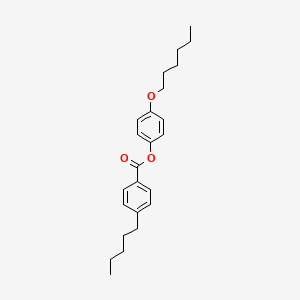

The empirical formula of “Butyl-but-2-ynyl-amine” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .

Chemical Reactions Analysis

Amines, including “Butyl-but-2-ynyl-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .

Physical And Chemical Properties Analysis

“Butyl-but-2-ynyl-amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学研究应用

CO2 捕获

丁基-丁-2-炔基-胺已因其在 CO2 捕获中的应用而被研究。一种含有带有附加胺基的阳离子的室温离子液体,其中包括丁基-丁-2-炔基-胺的结构,已显示出通过形成氨基甲酸盐来捕获 CO2 的效率。该过程是可逆的,允许离子液体重复循环,使其成为 CO2 封存的有希望的解决方案 (Bates 等人,2002 年)。

合成中胺的保护

丁基-丁-2-炔基-胺已用于开发一种新型的 C2 对称胺保护基,称为丁-2-炔基双氧羰基 (Bbc)。该基团可以在中性条件下解封,其在肽合成中的应用证明了其在有机化学中的潜力 (Ramesh 和 Chandrasekaran,2005 年)。

化学合成

该化合物已用于合成各种化学结构。例如,N-取代丁-2-炔基、烯丙基和 4-芳氧基-2-丁炔基-N-甲基苯胺已使用丁基-丁-2-炔基-胺合成,证明了其在化学合成中的多功能性 (Majumdar 等人,2006 年)。

异硫氰酸酯的合成

丁基-丁-2-炔基-胺已参与使用二叔丁基碳酸二甲酯从胺合成异硫氰酸酯。该方法提供了一种简单有效的方法,可将烷基和芳基胺转化为相应的异硫氰酸酯,该反应在各种化学合成中具有重要意义 (Munch 等人,2008 年)。

烯烃的加氢肼化和加叠氮化

丁基-丁-2-炔基-胺已在烯烃的加氢肼化和加叠氮化反应中进行了研究。这些反应对于烯烃的功能化很重要,并且具有广泛的范围,包括使用丁基-丁-2-炔基-胺衍生物 (Waser 等人,2006 年)。

聚氨基取代酞菁的合成

在聚氨基取代酞菁的合成中,丁基-丁-2-炔基-胺用作亲核试剂。该应用展示了该化合物在创建复杂有机结构中的作用,这些结构在材料科学和催化中很有用 (Leznoff 等人,2007 年)。

自由基介导的硫醇-烯反应

该化合物在延迟自由基介导的硫醇-烯偶联反应中起作用。它的碱性影响了这些反应的功效,这些反应在聚合物化学和材料科学中很重要 (Love 等人,2018 年)。

安全和危害

未来方向

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “Butyl-but-2-ynyl-amine” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

作用机制

Target of Action

Butyl-but-2-ynyl-amine is a complex compound with potential biological activity. It’s important to note that the targets of a compound can vary depending on its structure and the physiological environment in which it is present .

Mode of Action

The mode of action of Butyl-but-2-ynyl-amine is not explicitly defined in the available literature. Generally, the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur. This can involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by Butyl-but-2-ynyl-amine are not clearly outlined in the available literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In these pathways, the transformation of one molecule through a series of steps leads to a certain product, or modifies initial molecules .

Result of Action

The result of a compound’s action can range from changes in cell function to the initiation of a cascade of biochemical reactions .

生化分析

Biochemical Properties

Butyl-but-2-ynyl-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with lysine-modifying enzymes, which are involved in post-translational modifications of proteins . These interactions can influence the function and stability of proteins, thereby affecting various cellular processes. Additionally, butyl-but-2-ynyl-amine can form stable bonds with cell membrane components, such as N-hydroxysuccinimide (NHS) esters, which are commonly used in covalent modifications of cell surfaces .

Cellular Effects

Butyl-but-2-ynyl-amine has notable effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of monoamine oxidases (MAOs), which are enzymes responsible for the degradation of neurotransmitters and xenobiotic amines . This modulation can impact neurotransmitter levels and, consequently, affect cellular signaling and metabolic pathways. Furthermore, butyl-but-2-ynyl-amine’s interactions with cell surface molecules can alter cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of butyl-but-2-ynyl-amine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It has been found to interact with lysine-modifying enzymes through post-translational modification mechanisms . These interactions can lead to changes in protein function and stability. Additionally, butyl-but-2-ynyl-amine can inhibit the activity of monoamine oxidases, thereby affecting the degradation of neurotransmitters and altering cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyl-but-2-ynyl-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that butyl-but-2-ynyl-amine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the experimental setup and conditions. In vitro and in vivo studies have indicated that prolonged exposure to butyl-but-2-ynyl-amine can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of butyl-but-2-ynyl-amine in animal models vary with different dosages. At lower doses, the compound has been observed to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, butyl-but-2-ynyl-amine can exhibit toxic effects, including alterations in cellular metabolism and potential adverse effects on organ function . It is important to determine the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

Butyl-but-2-ynyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to participate in the metabolism of biogenic amines, influencing the levels of metabolites such as kynurenine and tryptophan . These interactions can affect metabolic flux and the overall metabolic profile of cells. Additionally, butyl-but-2-ynyl-amine’s involvement in post-translational modifications can impact protein function and stability .

Transport and Distribution

The transport and distribution of butyl-but-2-ynyl-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can interact with cell membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, butyl-but-2-ynyl-amine can accumulate in specific cellular compartments, influencing its localization and activity. These interactions can affect the compound’s overall efficacy and function.

Subcellular Localization

Butyl-but-2-ynyl-amine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound has been found to localize in the Golgi apparatus, where it can interact with proteins involved in post-translational modifications . Additionally, butyl-but-2-ynyl-amine’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are crucial for understanding the compound’s biochemical effects and mechanisms of action.

属性

IUPAC Name |

N-but-2-ynylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436099-56-8 | |

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。